molecular formula C2H6O6S2 B031147 1,2-Ethanedisulfonic acid CAS No. 110-04-3

1,2-Ethanedisulfonic acid

Cat. No.: B031147
CAS No.: 110-04-3
M. Wt: 190.2 g/mol
InChI Key: AFAXGSQYZLGZPG-UHFFFAOYSA-N
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Description

1,2-Ethanedisulfonic acid (CAS: 110-04-3) is a diprotic sulfonic acid with the molecular formula C₂H₆O₆S₂ and a molecular weight of 190.20 g/mol (anhydrous) or 226.22 g/mol (dihydrate). It features two sulfonic acid groups (-SO₃H) attached to adjacent carbon atoms, enabling unique chemical behavior such as strong acidity (pKa < 1) and bidentate coordination capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Ethanedisulfonic acid can be synthesized through several methods:

Industrial Production Methods:

In industrial settings, this compound is typically produced by the reaction of sodium sulfite with 1,2-dichloroethane under reflux conditions. The resulting sodium ethanedisulfonate is then converted to the free acid using a strong acid cation exchange resin .

Chemical Reactions Analysis

Types of Reactions:

1,2-Ethanedisulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form ethanesulfonic acid.

    Substitution: It can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus pentachloride.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethanesulfonic acid.

    Substitution: Various substituted ethanesulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 1,2-ethanedisulfonic acid involves its strong acidic properties. It can donate protons (H⁺ ions) readily, which can interact with various molecular targets and pathways. In pharmaceutical formulations, the acid forms salts with active ingredients, enhancing their solubility and stability, thereby improving their bioavailability .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 109–113°C (dihydrate)
  • Solubility: Highly water-soluble; stable in non-aqueous solvents like acetone and dichloromethane.
  • Applications :
    • Pharmaceutical salt formation (edisylate salts) due to high thermal stability and absence of hydrates.
    • Catalyst in macrocyclic host-guest systems for stereoselective reactions.
    • Synthesis of coordination polymers (e.g., bismuth ethanedisulfonate networks).

Comparison with Structurally Similar Compounds

1,3-Propanedisulfonic Acid

Property 1,2-Ethanedisulfonic Acid 1,3-Propanedisulfonic Acid
Molecular Formula C₂H₆O₆S₂ C₃H₈O₆S₂
Molecular Weight 190.20 g/mol 218.23 g/mol
Acid Strength (pKa) <1 (strong diprotic acid) ~1.5–2.5 (weaker acidity)[*]
Coordination Geometry Bidentate (antiperiplanar) Tridentate (flexible spacing)
Pharmaceutical Use Edisylate salt formation Limited use in drug formulations

Key Difference : The shorter carbon chain in this compound enhances its rigidity and acidity, making it more suitable for forming stable 1:1 host-guest complexes in macrocyclic systems.

Ethanedioic Acid (Oxalic Acid)

Property This compound Ethanedioic Acid
Functional Groups Two -SO₃H groups Two -COOH groups
pKa Values <1 (both -SO₃H) 1.25, 4.14 (weaker acidity)
Solubility Highly water-soluble Moderate solubility (120 g/L)
Thermal Stability High (no decomposition <200°C) Decomposes at ~190°C
Toxicity Low (used in pharmaceuticals) High (toxic if ingested)

Key Difference : Sulfonic acid groups confer superior thermal stability and lower toxicity compared to carboxylic acids, favoring this compound in pharmaceutical salt formulations.

Hydrochloric Acid (HCl)

Property This compound Hydrochloric Acid
Acid Strength Diprotic (pKa <1) Monoprotic (pKa -1.5)
Salt Formation Edisylate salts (non-hygroscopic) Hydrochlorides (hygroscopic)
Stability in Formulations High (no hydrate formation) Prone to hydrate crystallization
Applications Drug delivery systems Common but limited by stability

Key Difference : this compound avoids hydrate-related instability issues, making it preferable for amorphous solid dispersions in drug delivery.

Sodium Ethane-1,2-disulfonate

Property This compound Sodium Ethane-1,2-disulfonate
Formula C₂H₆O₆S₂ C₂H₄Na₂O₆S₂
Molecular Weight 190.20 g/mol 266.16 g/mol
Solubility High in water Extremely high (ionic salt)
Use Cases Acid catalyst Electrolyte, stabilizer

Key Difference : The sodium salt offers enhanced solubility and ionic conductivity, ideal for electrochemical applications, while the acid form is better suited for catalysis.

Pharmaceutical Relevance

This compound forms edisylate salts with drugs like delamanid, improving solubility and bioavailability in amorphous solid dispersions. Its non-hygroscopic nature outperforms hydrochlorides in humid environments.

Supramolecular Chemistry

In pyrido-cyclophane macrocycles, this compound acts as a bidentate guest, forming 1:1 complexes with precise geometry (10.50 Å between pyridine moieties). This contrasts with oxoacids, which form 1:2 complexes due to monodentate coordination.

Material Science

The acid reacts with bismuth oxide under hydrothermal conditions to create a 3D-coordinated bismuth hydroxide network, a rare example of sulfonate-based metal-organic frameworks.

Biological Activity

1,2-Ethanedisulfonic acid (EDSA), also known as ethane-1,2-disulfonic acid, is a sulfonic acid derivative with notable chemical properties and biological activities. This article reviews the biological activity of EDSA, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

  • Chemical Formula : C₂H₆O₆S₂
  • Molecular Weight : 226.2 g/mol
  • CAS Number : 110-04-3
  • Appearance : Colorless crystals or white powder

Pharmacological Properties

This compound has been studied for its role in various biological systems. Its primary applications are in pharmaceuticals and as a reagent in biochemical research.

Pharmacokinetics

Research indicates that EDSA can influence the pharmacokinetics of certain drugs. For example, it has been shown to enhance the solubility and bioavailability of compounds like Mirabegron, a β3-adrenoceptor agonist used for treating overactive bladder syndrome. In studies involving rat models, co-administration of EDSA with Mirabegron resulted in significant increases in the drug's absorption rates and systemic exposure compared to controls .

ParameterControl Group (MBR)MBR + EDSA (MBR-EFA)MBR + NDA (MBR-NDA)
AUC (0-24h)100%178%234%
Cmax (1)100%143%195%
Time to Max Concentration30 min30 min30 min

Toxicity and Safety Profile

The safety profile of EDSA has been assessed in various studies. It is classified as a corrosive material that can cause severe irritation upon contact with skin or eyes. Ingestion may lead to serious internal damage due to its corrosive nature .

Toxicological Data

  • Acute Toxicity : Limited data available; however, it is noted to cause severe swelling and damage to tissues upon ingestion.
  • Skin Irritation : Classified as Category 1C; causes severe skin irritation.
  • Eye Damage : Classified as Category 1; can cause serious eye damage.

Biological Activity Studies

  • Cell Culture Studies :
    In vitro studies have demonstrated that EDSA can modulate cellular responses in various human cell lines. For instance, it has been shown to influence cell proliferation and apoptosis in cancer cell lines, suggesting potential applications in oncology research.
  • Animal Studies :
    Animal studies have highlighted the compound's role in enhancing drug delivery systems. For example, when used as a co-formulant with other therapeutic agents, EDSA improved the pharmacokinetic profiles of these agents significantly .

Case Study 1: Drug Formulation

In a formulation study involving Mirabegron and EDSA, researchers found that the combination led to improved absorption characteristics compared to Mirabegron alone. The study demonstrated that the inclusion of EDSA not only increased solubility but also enhanced the overall efficacy of the treatment regimen for overactive bladder syndrome .

Case Study 2: Cancer Research

Another study investigated the effects of EDSA on cancer cell lines. The results indicated that EDSA could induce apoptosis in specific cancer types while promoting cell cycle arrest. These findings point towards its potential use as an adjunct therapy in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-Ethanedisulfonic acid critical for its application in non-aqueous host-guest systems?

  • Methodological Answer : The compound's bidentate sulfonate groups enable coordination with macrocyclic hosts. Key properties include solubility in polar solvents (e.g., water and dioxane) and thermal stability. Conflicting melting points are reported: 109–113°C (experimental measurements) vs. 173°C (CRC Handbook) . Researchers should verify purity and crystallization conditions to resolve discrepancies. Structural characterization via FTIR and X-ray crystallography can confirm antiperiplanar sulfonate conformations .

Q. How is this compound synthesized, and what analytical techniques ensure purity?

  • Methodological Answer : Synthesis typically involves sulfonation of ethylene derivatives. Purity is assessed via:

  • Titration : Acid-base titration to quantify sulfonic acid groups.
  • Chromatography : HPLC or GC-MS to detect impurities (e.g., sulfonate esters) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm molecular structure and absence of side products .

Advanced Research Questions

Q. How does this compound facilitate 1:1 host-guest complexation with pyrido-cyclophanes, and what spectroscopic methods validate these interactions?

  • Methodological Answer : The acid acts as a bidentate guest, forming stable complexes via sulfonate-pyridine interactions. Experimental validation includes:

  • Circular Dichroism (CD) : Detects conformational changes in the host upon binding .
  • Computational Modeling : DFT optimizations reveal a half-chair conformation with a 10.50 Å distance between pyridine nitrogens, corroborated by experimental CD spectra .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) for gas separation?

  • Methodological Answer : In ZU-610 MOFs, the acid anchors Cu²⁺ clusters via sulfonate groups, forming 1D chains linked by isonicotinic acid. Characterization methods include:

  • X-ray Diffraction (XRD) : Confirms framework topology.
  • Gas Adsorption Isotherms : Demonstrates selective C₂H₂/CO₂ separation (kinetic diameter: 3.3 Å vs. 3.3 Å) via pore-size tuning .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Strategies include:

  • Thermogravimetric Analysis (TGA) : Detects hydration/decomposition events.
  • Differential Scanning Calorimetry (DSC) : Measures phase transitions under controlled conditions.
  • Cross-Referencing : Compare data from peer-reviewed studies (e.g., CRC Handbook vs. experimental SDS ).

Q. What analytical strategies detect sulfonate ester derivatives of this compound in pharmaceutical intermediates?

  • Methodological Answer : Esters (e.g., methyl/ethyl derivatives) are monitored via:

  • GC-MS Post-Derivatization : React with sodium iodide to form volatile alkyl iodides .
  • LC-MS/MS : Direct quantification in complex matrices using collision-induced dissociation.
  • Limit of Detection (LOD) : Validated at sub-ppm levels for regulatory compliance .

Q. Data Contradiction & Experimental Design

Q. How do researchers address conflicting data on the aqueous solubility of this compound in drug formulation studies?

  • Methodological Answer : Solubility varies with pH and counterion selection. Preformulation studies should:

  • pH-Solubility Profiling : Measure solubility across physiological pH ranges.
  • Salt Screening : Compare disodium salts (e.g., 5325-43-9) for improved stability and solubility .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.

Q. What computational tools predict the coordination behavior of this compound in supramolecular chemistry?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates host-guest dynamics in non-aqueous media.
  • Docking Software (AutoDock/Vina) : Predicts binding modes with cyclophane hosts.
  • QSPR Models : Relate sulfonate geometry (antiperiplanar vs. synclinal) to binding affinity .

Properties

IUPAC Name

ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAXGSQYZLGZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149089
Record name 1,2-Ethanedisulfonic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-04-3
Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-ethanedisulphonic acid
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Record name 1,2-ETHANEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 3 g of 1,2-ethanedisulphonic acid disodium salt in 10 ml of water is introduced slowly into 200 ml of Dowex® 50 W×8 resin, and the product is eluted with 200 ml of demineralized water. The eluate is diluted by adding EtOH and concentrated under vacuum. 3.35 g of the expected product are obtained in the form of an oil which crystallizes at RT.
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Synthesis routes and methods II

Procedure details

The second method relates to a process for the direct sulfonation of ethanol with gaseous sulfur trioxide. A two stage process is described by Breslow et al (J. Am. Chem. Soc., 1954, Vol 76, pp 5361-5363). First, ethanol is reacted with the first mole of sulfur trioxide at a lower temperature of 0-5° C., then with the second mole of sulfur trioxide at a higher temperature of 50-70° C. Ethionic acid is obtained as a viscous, pale amber liquid. This two stage process is difficult to implement on an industrial scale, since the reaction heat from the exothermic sulfonation is inherently difficult to remove in the first stage at a temperature of 0-5° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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